

Application Notes: Staining of Pituitary Gland Cells with Azocarmine G

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Compound of Interest

Compound Name: Azocarmine G

Cat. No.: B147781

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Introduction

Azocarmine G is a synthetic, anionic dye belonging to the azine group, widely utilized in histology for polychromatic staining techniques.[1][2] It is a principal component of the Heidenhain's AZAN trichrome staining method, valued for its ability to produce a vibrant red color in specific cellular components.[1][3] In neuroendocrine research, particularly in the study of the pituitary gland, **Azocarmine G** is instrumental for the selective staining of acidophilic cells.[1][4][5]

The anterior pituitary gland contains three main cell types classified by their affinity for histological dyes: acidophils, basophils, and chromophobes. Acidophils, which stain readily with acidic dyes like **Azocarmine G**, include somatotrophs (secreting growth hormone, GH) and lactotrophs (secreting prolactin, PRL).[6][7] **Azocarmine G** imparts an intense red color to the cytoplasmic granules of these cells, allowing for their clear visualization and differentiation from basophils (which are stained blue or purple by a counterstain like Aniline Blue) and chromophobes (which remain largely unstained).[1][8]

This staining technique is crucial for:

- Differential cell analysis of the normal anterior pituitary gland.[5]
- Identification of acidophilic pituitary adenomas, which are tumors arising from somatotrophs or lactotrophs.[9] The staining characteristics can provide insights into the tumor's cellular origin.

- Studying the morphological changes in acidophil populations in response to various physiological or experimental conditions.

The acidic nature of the **Azocarmine G** solution, often enhanced by the addition of acetic acid, promotes its binding to basic cellular components such as proteins within secretory granules and nuclei.[2] The subsequent differentiation step, typically using an aniline alcoholic solution, allows for controlled destaining to achieve optimal contrast before counterstaining.[1][4]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the **Azocarmine G** staining protocol as part of the Heidenhain's AZAN method. These values represent typical ranges and may require optimization based on specific tissue types, fixatives used, and laboratory conditions.

Parameter	Value/Range	Notes
Tissue Section Thickness	4-6 μm	For optimal reagent penetration and cellular detail. [1] [4]
Azocarmine G Solution	1% (w/v)	Prepared by dissolving 2g of Azocarmine G in 200ml of distilled water with 2ml of glacial acetic acid. [1]
Staining Temperature	Room Temperature (after initial heating to 56°C)	The solution is often heated to 56°C before use, then cooled to room temperature for staining. [1]
Staining Time	45-60 minutes	Incubation time in the Azocarmine G solution.
Differentiation Solution	Aniline Alcoholic Solution	Used to remove excess stain.
Differentiation Time	~1 minute (microscopically controlled)	The slide is checked under a microscope to ensure only cytoplasm is destained while nuclei remain red. [1] [4]
Phosphomolybdic Acid	5% (w/v)	Used as a mordant before counterstaining.
Counterstain	Aniline Blue - Orange G	Standard counterstain in the AZAN method.

Experimental Protocols

I. Preparation of Reagents

1. Azocarmine G Staining Solution (1% in 1% Acetic Acid):

- Add 2 g of **Azocarmine G** powder to 200 ml of distilled water in a flask.[\[1\]](#)
- Heat the solution until it boils, then allow it to cool to room temperature.[\[1\]](#)

- Filter the solution using standard filter paper.[1]
- To the filtered solution, add 2 ml of glacial acetic acid. Do not filter again.[1]
- The solution is stable for up to one year at room temperature. Before use, it is recommended to stir and heat the solution to 56°C, then cool it back to room temperature.[1]

2. Aniline Alcoholic Solution (for differentiation):

- Mix 1 ml of aniline with 1000 ml of 90% ethanol.

3. 5% Phosphomolybdic Acid:

- Dissolve 5 g of phosphomolybdic acid in 100 ml of distilled water.

4. Aniline Blue - Orange G Counterstain:

- Dissolve 0.5 g of Aniline Blue and 2 g of Orange G in 100 ml of distilled water.
- Add 8 ml of glacial acetic acid.
- Filter the solution before use.

II. Preparation of Histological Sections

- Fixation: Fix pituitary tissue samples in 10% Neutral Buffered Formalin for 24-48 hours.[1][4]
- Processing: Dehydrate the fixed tissue through a series of graded ethanol solutions (e.g., 70%, 80%, 95%, 100%).[1][4]
- Clearing: Clear the tissue in a suitable clearing agent such as xylene.[1][4]
- Embedding: Infiltrate and embed the tissue in paraffin wax.[1][4]
- Sectioning: Cut paraffin blocks into 4-6 µm thick sections and mount them on glass slides.[1][4]

III. Staining Protocol (Heidenhain's AZAN Method)

- Deparaffinization and Rehydration:
 - Place slides in xylene to remove paraffin (2 changes, 5 minutes each).
 - Rehydrate sections through descending grades of ethanol (100%, 95%, 70%; 2 minutes each).
 - Rinse in distilled water.
- Nuclear and Acidophilic Staining:
 - Pre-heat the **Azocarmine G** solution to 56°C and then cool to room temperature.
 - Stain slides in the **Azocarmine G** solution for 45-60 minutes.
 - Rinse briefly in distilled water.
- Differentiation:
 - Immerse slides in the Aniline Alcoholic Solution for approximately 1 minute, or until cytoplasm is adequately destained.[\[1\]](#)[\[4\]](#)
 - Crucially, control this step microscopically. Nuclei and acidophilic granules should remain bright red, while other cytoplasmic elements become paler.
 - Stop differentiation by rinsing in acid alcohol (1% acetic acid in 90% ethanol) for 1 minute.
- Mordanting:
 - Rinse thoroughly in distilled water.
 - Place slides in 5% Phosphomolybdic Acid for 30-60 minutes.
 - Rinse briefly in distilled water.
- Counterstaining:
 - Stain in the Aniline Blue - Orange G solution for 1-3 hours.

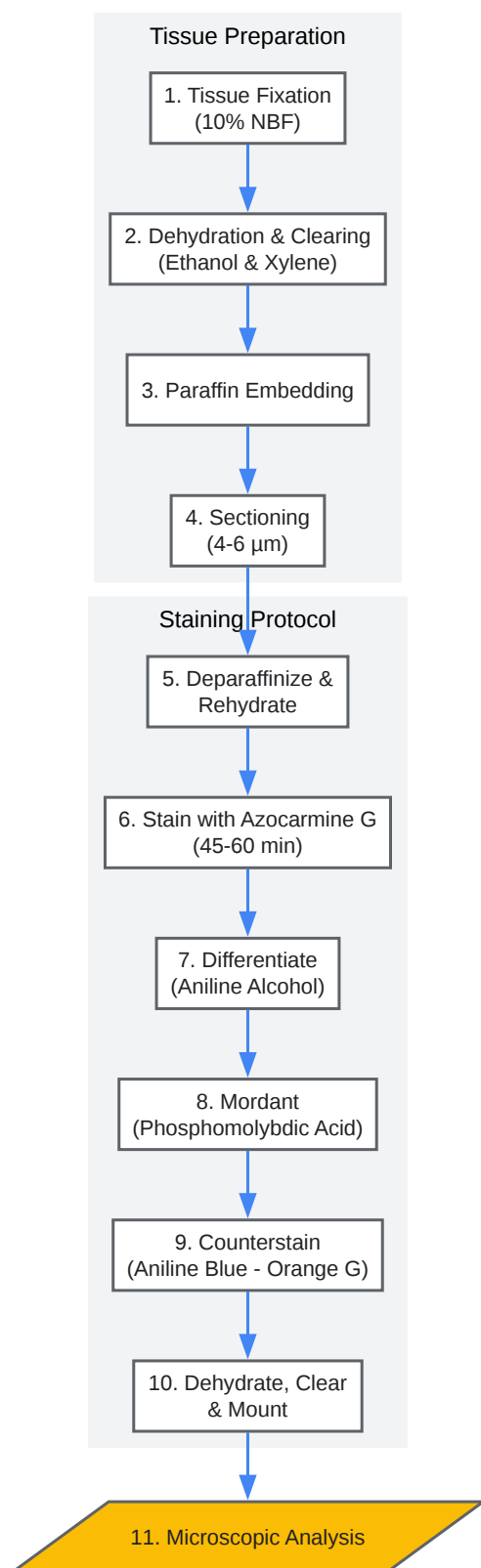
- Rinse briefly in distilled water.
- Dehydration and Mounting:
 - Dehydrate sections rapidly through ascending grades of ethanol (95%, 100%, 100%).
 - Clear in xylene (2 changes, 3 minutes each).
 - Mount with a permanent mounting medium.

IV. Expected Results

Structure / Cell Type	Staining Result
Acidophil Granules (Pituitary)	Bright Red[1][4]
Nuclei / Chromatin	Red to Dark Red[1][4]
Erythrocytes	Red[1][4]
Basophil Cytoplasm (Pituitary)	Blue
Collagen, Reticulin Fibers	Blue[1]
Muscle Fibers	Pink to Red-Pink[1]
Chromophobe Cytoplasm	Pale Grey or Blue

Visualizations

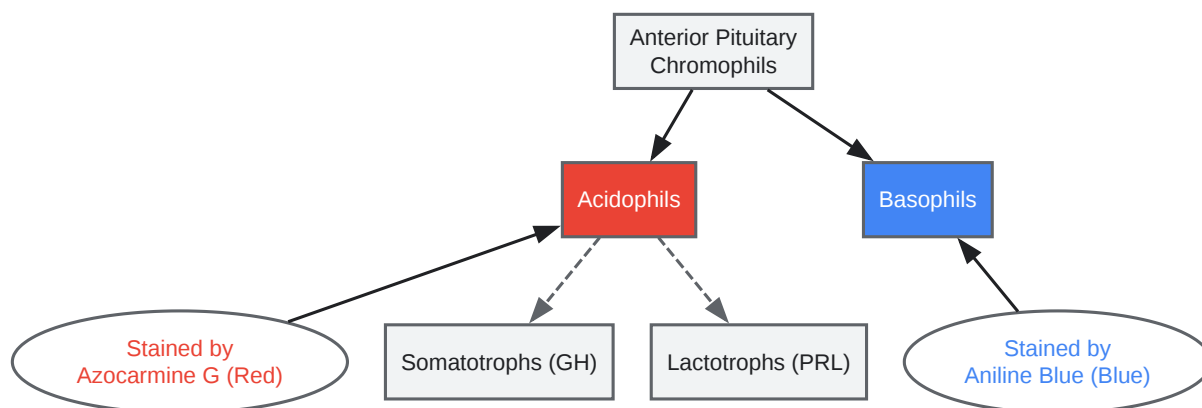
Experimental Workflow



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Caption: Workflow for **Azocarmine G** staining of pituitary tissue.

Pituitary Cell Staining Differentiation



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Caption: Staining classification of anterior pituitary cells.

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